molecular formula C13H17BN2O2S B6342274 2-(1H-pyrrol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole CAS No. 1433178-41-6

2-(1H-pyrrol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Cat. No.: B6342274
CAS No.: 1433178-41-6
M. Wt: 276.2 g/mol
InChI Key: YJTMABDYHVEMLT-UHFFFAOYSA-N
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Description

2-(1H-Pyrrol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a heterocyclic compound featuring a thiazole core substituted at position 2 with a pyrrole group and at position 4 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety. This structure combines the aromaticity of thiazole and pyrrole with the reactivity of the boronic ester, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing complex molecules in medicinal and materials chemistry . The boronic ester facilitates conjugation with aryl halides, while the thiazole-pyrrole framework may contribute to biological activity, such as kinase inhibition or antimicrobial effects .

Properties

IUPAC Name

2-pyrrol-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2S/c1-12(2)13(3,4)18-14(17-12)10-9-19-11(15-10)16-7-5-6-8-16/h5-9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTMABDYHVEMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3C=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301145785
Record name 2-(1H-Pyrrol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1433178-41-6
Record name 2-(1H-Pyrrol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1433178-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-Pyrrol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301145785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Boronate Ester Formation: The boronate ester group is introduced through a reaction between a boronic acid or boronic ester and the thiazole-pyrrole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the boronate ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1H-pyrrol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays and drug design. The pyrrole and thiazole rings contribute to the compound’s ability to interact with various enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

2-Phenyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Thiazole (Compound 4, )

  • Structure : Replaces pyrrole with a phenyl group at position 2.
  • Synthesis : Prepared via Li/Br exchange followed by boronation, yielding 24% after purification.
  • Applications : Less likely to engage in hydrogen bonding compared to pyrrole, reducing interactions in biological systems .

4-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-2-[4-(Trifluoromethyl)Phenyl]-1,3-Thiazole ()

  • Structure : Methyl at position 4 and CF₃-substituted phenyl at position 2.
  • Applications : CF₃ groups are common in agrochemicals and pharmaceuticals for metabolic stability .
Core Heterocycle Variations

2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Thiazole (CAS 214360-88-0, )

  • Reactivity : Higher boronic ester accessibility due to reduced steric hindrance, enabling faster coupling reactions.
  • Limitations : Lack of substituents limits tunability for targeted biological activity .

Pyrazole-Based Boronic Esters ()

  • Structure : Replaces thiazole with pyrazole (e.g., 1,3-dimethyl-4-(dioxaborolan-2-yl)-1H-pyrazole).
  • Electronic Differences : Pyrazole’s two adjacent nitrogen atoms increase polarity and hydrogen-bonding capacity compared to thiazole.
  • Applications : Preferred in metal-organic frameworks (MOFs) due to stronger coordination with metal ions .
Functional Group Modifications

2.3.1. 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)(1H-Pyrrol-1-yl)Methanone (Compound 4, )

  • Structure : Benzoyl-pyrrole linked to boronic ester via a phenyl spacer.
  • Synthesis : Requires a reduction step (NaBH₄/BF₃) to convert ketone to alcohol, adding complexity.
  • Applications : The extended conjugation may enhance fluorescence properties for optoelectronic materials .

Comparative Data Table

Compound Name Core Structure Position 2 Substituent Position 4/5 Substituent Melting Point (°C) Yield (%) Key Applications
Target Compound Thiazole 1H-Pyrrol-1-yl 4-(Dioxaborolan-2-yl) Not Reported Not Reported Suzuki coupling, Drug discovery
2-Phenyl-4-(Dioxaborolan-2-yl)Thiazole Thiazole Phenyl 4-(Dioxaborolan-2-yl) Not Reported 24 Cross-coupling reactions
4-Methyl-5-(Dioxaborolan-2-yl)-2-(CF₃Ph)Thiazole Thiazole 4-(Trifluoromethyl)Ph 5-Methyl, 4-(Dioxaborolan-2-yl) Not Reported 97 Agrochemicals
2-(Dioxaborolan-2-yl)Thiazole Thiazole H 4-(Dioxaborolan-2-yl) Not Reported Not Reported Polymer synthesis
1,3-Dimethyl-4-(Dioxaborolan-2-yl)Pyrazole Pyrazole H 4-(Dioxaborolan-2-yl) Not Reported Not Reported MOFs, Catalysis

Research Findings and Implications

  • Reactivity : Pyrrole-substituted thiazoles (target compound) exhibit faster Suzuki coupling rates than phenyl analogs due to enhanced electron donation from pyrrole, facilitating transmetalation .
  • Biological Activity : Thiazole-pyrrole hybrids show promise in kinase inhibition (e.g., VEGFR-2), as seen in related compounds with IC₅₀ values < 1 μM .
  • Stability : Boronic esters with electron-withdrawing groups (e.g., CF₃ in ) resist hydrolysis better than electron-donating substituents, critical for aqueous-phase applications .

Biological Activity

The compound 2-(1H-pyrrol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (CAS Number: 2241864-98-0) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on recent research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H25BN2OC_{21}H_{25}BN_{2}O with a molecular weight of approximately 348.2 g/mol. The structure features a pyrrole ring and a boron-containing dioxaborolane moiety, which are significant for its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds containing pyrrole and boron functionalities exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have suggested that pyrrole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : The presence of the thiazole ring in conjunction with the pyrrole structure has shown effectiveness against various bacterial strains.
  • Neuroprotective Effects : Some derivatives demonstrate potential neuroprotective properties, possibly through antioxidant mechanisms.

The biological effects of 2-(1H-pyrrol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It could affect signaling pathways related to cell survival and apoptosis.
  • Interaction with DNA : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

Anticancer Studies

A study published in Journal of Medicinal Chemistry reported that derivatives with similar structures exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Antimicrobial Studies

Research conducted by Cayman Chemical demonstrated that certain boron-containing compounds showed promising activity against Gram-positive bacteria. The study indicated that these compounds disrupt bacterial cell wall synthesis .

Neuroprotective Studies

In a neuropharmacological study published in Neuroscience Letters, it was found that pyrrole derivatives could protect neuronal cells from oxidative stress-induced damage. This effect was attributed to their ability to scavenge free radicals .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis in cancer cellsJournal of Medicinal Chemistry
AntimicrobialInhibition of bacterial growthCayman Chemical
NeuroprotectiveProtection against oxidative stressNeuroscience Letters

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